molecular formula C26H26Cl4N2O2 B4924164 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide]

2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide]

Cat. No. B4924164
M. Wt: 540.3 g/mol
InChI Key: RBQCQNYSHKUMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide], also known as TCDCA, is a novel compound that has shown potential in various scientific research applications. TCDCA is a cyclic amide that has two dichlorophenyl groups attached to it. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] is not well understood, but it is believed to act through the inhibition of various enzymes and proteins. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] has been shown to inhibit the activity of bacterial enzymes, including DNA gyrase and topoisomerase IV. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] has also been shown to inhibit the activity of various cancer-related proteins, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR).
Biochemical and Physiological Effects:
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting bacterial growth, and inhibiting cancer cell growth. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] in lab experiments include its potential as an antimicrobial agent, anti-inflammatory agent, and as an inhibitor of cancer cell growth. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] has been shown to have broad-spectrum antibacterial activity, making it a potential candidate for the treatment of various bacterial infections. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] has also been shown to have anti-inflammatory activity, reducing inflammation in animal models of arthritis. Additionally, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
The limitations of using 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] in lab experiments include its unknown mechanism of action and potential toxicity. The mechanism of action of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] is not well understood, making it difficult to optimize its use in lab experiments. Additionally, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] has been shown to have cytotoxic effects on some cell lines, making it important to carefully monitor its use in lab experiments.

Future Directions

For research on 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] include further studies on its mechanism of action, optimization of its use as an antimicrobial agent, anti-inflammatory agent, and as an inhibitor of cancer cell growth. Additionally, further studies on the potential toxicity of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] are needed to ensure its safety for use in humans. Finally, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] may have potential as a lead compound for the development of new drugs for the treatment of various diseases, including bacterial infections, inflammatory diseases, and cancer.

Synthesis Methods

2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] can be synthesized using various methods, including the reaction of 1,3-dibromotricyclo[3.3.1.1~3,7~]decane with 2,5-dichlorophenylacetic acid in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted into 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide]. Other methods of synthesis include the use of 2,5-dichlorophenylacetonitrile and 1,3-diaminopropane.

Scientific Research Applications

2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] has shown potential in various scientific research applications, including as an antimicrobial agent, an anti-inflammatory agent, and as an inhibitor of cancer cell growth. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] has also been shown to have anti-inflammatory activity, reducing inflammation in animal models of arthritis. Additionally, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide] has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

2-[3-[2-(2,5-dichloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26Cl4N2O2/c27-17-1-3-19(29)21(6-17)31-23(33)12-25-8-15-5-16(9-25)11-26(10-15,14-25)13-24(34)32-22-7-18(28)2-4-20(22)30/h1-4,6-7,15-16H,5,8-14H2,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQCQNYSHKUMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CC(=O)NC4=C(C=CC(=C4)Cl)Cl)CC(=O)NC5=C(C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[2-(2,5-dichloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2,5-dichlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.